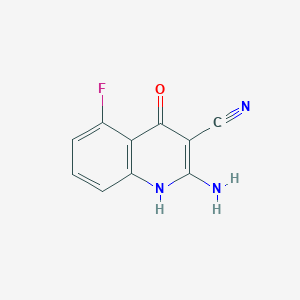![molecular formula C16H22N2O5 B13194837 tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13194837.png)
tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate typically involves a multi-step process. One common method includes the reaction of 4-nitrophenylchloroformate with a suitable amine to form the intermediate carbamate. This intermediate is then reacted with tert-butyl alcohol under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrophenyl group in tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted carbamates.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its carbamate group can form covalent bonds with active sites of enzymes, making it a valuable tool for biochemical studies.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This interaction can disrupt normal biochemical pathways, making it useful for studying enzyme function and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
- tert-Butyl (4-nitrophenyl)sulfonylcarbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
Comparison: Compared to similar compounds, tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate is unique due to its specific substitution pattern and functional groups. The presence of the nitrophenyl group and the oxopentyl chain imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H22N2O5 |
|---|---|
Poids moléculaire |
322.36 g/mol |
Nom IUPAC |
tert-butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(20)17-11-5-4-6-14(19)12-7-9-13(10-8-12)18(21)22/h7-10H,4-6,11H2,1-3H3,(H,17,20) |
Clé InChI |
ZHGFNJXCLCVJTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


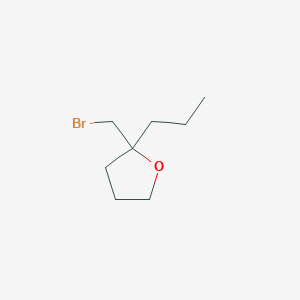
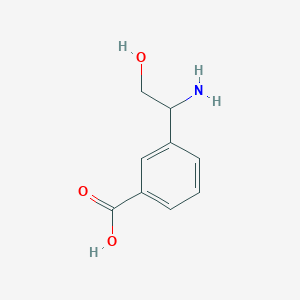
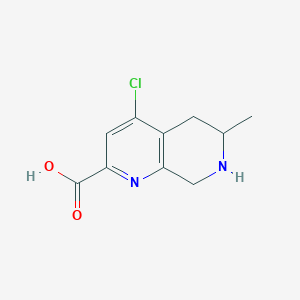
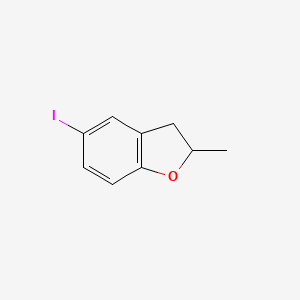
![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13194775.png)


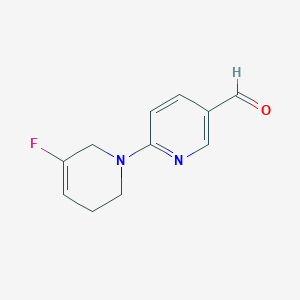
![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)


